molecular formula C21H19BrClNO4S B12140382 N-(3-bromobenzyl)-5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1-benzofuran-2-carboxamide

N-(3-bromobenzyl)-5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B12140382
M. Wt: 496.8 g/mol
InChI Key: IXNIXSWDJHQJGW-UHFFFAOYSA-N
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Description

N-(3-bromobenzyl)-5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a bromobenzyl group, a chlorobenzofuran moiety, and a dioxidotetrahydrothiophenyl group. Its molecular formula is C20H18BrClNO4S, and it has a molecular weight of approximately 482.79 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromobenzyl)-5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne.

    Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced through a nucleophilic substitution reaction using a bromobenzyl halide and a suitable nucleophile.

    Formation of the Dioxidotetrahydrothiophenyl Group: This group can be synthesized through the oxidation of a tetrahydrothiophene derivative using an oxidizing agent such as hydrogen peroxide.

    Final Coupling Reaction: The final step involves coupling the synthesized intermediates to form the target compound under appropriate reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromobenzyl)-5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide or amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the bromine or chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium azide (NaN3), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Sulfides, amines

    Substitution: Azides, ethers

Scientific Research Applications

N-(3-bromobenzyl)-5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(3-bromobenzyl)-5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-bromobenzyl)-5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1-benzofuran-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzofuran core and dioxidotetrahydrothiophenyl group contribute to its stability and potential therapeutic properties, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C21H19BrClNO4S

Molecular Weight

496.8 g/mol

IUPAC Name

N-[(3-bromophenyl)methyl]-5-chloro-N-(1,1-dioxothiolan-3-yl)-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C21H19BrClNO4S/c1-13-18-10-16(23)5-6-19(18)28-20(13)21(25)24(17-7-8-29(26,27)12-17)11-14-3-2-4-15(22)9-14/h2-6,9-10,17H,7-8,11-12H2,1H3

InChI Key

IXNIXSWDJHQJGW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)N(CC3=CC(=CC=C3)Br)C4CCS(=O)(=O)C4

Origin of Product

United States

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